tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate: is a complex organic compound with a unique structure that includes a fluoro group, a phenylmethoxycarbonylamino group, and a cyclopenta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, including the formation of the cyclopenta[c]pyrrole core, introduction of the fluoro group, and attachment of the phenylmethoxycarbonylamino group. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or ligand in various biochemical assays .
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It may be explored as a candidate for drug development, particularly for targeting specific molecular pathways .
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group and phenylmethoxycarbonylamino group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the fluoro group and phenylmethoxycarbonylamino group distinguishes it from other similar compounds, providing unique chemical and biological properties .
Properties
Molecular Formula |
C20H27FN2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16+,20-/m1/s1 |
InChI Key |
YRULFPYQAOEHCA-GQIGUUNPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]([C@]2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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